GSK2606414 is an orally available, potent, and selective PERK inhibitor. GSK2606414 inhibits PERK activation in cells and inhibits the growth of a human tumor xenograft in mice. Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is activated in response to a variety of endoplasmic reticulum stresses implicated in numerous disease states. Evidence that PERK is implicated in tumorigenesis and cancer cell survival stimulated our search for small molecule inhibitors.
GSK2606414
CAS No.: 1337531-36-8
VCID: VC0548274
Molecular Formula: C24H20F3N5O
Molecular Weight: 451.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
GSK2606414 is a potent and selective inhibitor of the protein kinase R-like endoplasmic reticulum kinase (PERK), an enzyme involved in the unfolded protein response pathway. This pathway plays a crucial role in various cellular processes, including protein synthesis and cell survival under stress conditions. GSK2606414 has been extensively studied for its potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and other conditions associated with endoplasmic reticulum stress. Biological ActivityGSK2606414 is characterized by its high potency and selectivity for PERK, with an IC50 value of 0.4 nM. It exhibits more than 1000-fold selectivity over other kinases such as HR1 and PKR, making it a valuable tool for studying PERK-dependent pathways . This compound has been shown to inhibit thapsigargin-induced PERK phosphorylation in lung carcinoma A549 cells and attenuate the growth of subcutaneous pancreatic human tumor xenografts in mice . Cancer ResearchGSK2606414 has been explored for its anti-tumor effects. In multiple myeloma cells, it differentially regulates apoptotic pathways, leading to the upregulation of apoptotic proteins when used alone or in combination with other treatments . Additionally, it has shown potential in reversing apoptosis induced by certain compounds in colon cancer cells . NeuroprotectionIn neurodegenerative diseases, GSK2606414 demonstrates neuroprotective properties by inhibiting PERK activation, which is involved in the unfolded protein response pathway. It has been shown to prevent cognitive deficits and clinical manifestations of prion disease in mice, although it may cause side effects like weight loss and elevated blood glucose levels due to its impact on insulin production in the pancreas . Furthermore, it protects against high glucose-induced neurotoxicity in neuronal cells by attenuating the PERK-eIF2α-ATF4-CHOP axis . Other ApplicationsBeyond cancer and neuroprotection, GSK2606414 has been investigated for its effects on other diseases. It has shown protective effects against RIPK1-mediated cell death and has anti-parasitic activity in conditions like toxoplasmosis and leishmaniasis by targeting the PERK branch of the ER stress response . |
---|---|
CAS No. | 1337531-36-8 |
Product Name | GSK2606414 |
Molecular Formula | C24H20F3N5O |
Molecular Weight | 451.4 g/mol |
IUPAC Name | 1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Standard InChI | InChI=1S/C24H20F3N5O/c1-31-12-18(21-22(28)29-13-30-23(21)31)15-5-6-19-16(11-15)7-8-32(19)20(33)10-14-3-2-4-17(9-14)24(25,26)27/h2-6,9,11-13H,7-8,10H2,1H3,(H2,28,29,30) |
Standard InChIKey | SIXVRXARNAVBTC-UHFFFAOYSA-N |
SMILES | CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)C(F)(F)F |
Canonical SMILES | CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)C(F)(F)F |
Appearance | white solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | GSK2606414; GSK-2606414; GSK 2606414; GSK PERK Inhibitor. |
Reference | 1: Rojas-Rivera D, Delvaeye T, Roelandt R, Nerinckx W, Augustyns K, Vandenabeele P, Bertrand MJM. When PERK inhibitors turn out to be new potent RIPK1 inhibitors: critical issues on the specificity and use of GSK2606414 and GSK2656157. Cell Death Differ. 2017 Apr 28. doi: 10.1038/cdd.2017.58. [Epub ahead of print] PubMed PMID: 28452996. 2: Wen L, Xiao B, Shi Y, Han F. PERK signalling pathway mediates single prolonged stress-induced dysfunction of medial prefrontal cortex neurons. Apoptosis. 2017 Jun;22(6):753-768. doi: 10.1007/s10495-017-1371-5. PubMed PMID: 28391375. 3: Jiang X, Wei Y, Zhang T, Zhang Z, Qiu S, Zhou X, Zhang S. Effects of GSK2606414 on cell proliferation and endoplasmic reticulum stress associated gene expression in retinal pigment epithelial cells. Mol Med Rep. 2017 May;15(5):3105-3110. doi: 10.3892/mmr.2017.6418. Epub 2017 Mar 30. PubMed PMID: 28358434. 4: Zhang J, Feng Z, Wang C, Zhou H, Liu W, Kanchana K, Dai X, Zou P, Gu J, Cai L, Liang G. Curcumin derivative WZ35 efficiently suppresses colon cancer progression through inducing ROS production and ER stress-dependent apoptosis. Am J Cancer Res. 2017 Feb 1;7(2):275-288. eCollection 2017. PubMed PMID: 28337376; PubMed Central PMCID: PMC5336501. 5: Sharma R, Quilty F, Gilmer JF, Long A, Byrne AM. Unconjugated secondary bile acids activate the unfolded protein response and induce golgi fragmentation via a src-kinase-dependant mechanism. Oncotarget. 2017 Jan 3;8(1):967-978. doi: 10.18632/oncotarget.13514. PubMed PMID: 27888615; PubMed Central PMCID: PMC5352210. 6: Abhishek K, Sardar AH, Das S, Kumar A, Ghosh AK, Singh R, Saini S, Mandal A, Verma S, Kumar A, Purkait B, Dikhit MR, Das P. Phosphorylation of Translation Initiation Factor 2-Alpha in Leishmania donovani under Stress Is Necessary for Parasite Survival. Mol Cell Biol. 2016 Dec 19;37(1). pii: e00344-16. Print 2017 Jan 1. PubMed PMID: 27736773; PubMed Central PMCID: PMC5192082. 7: Wu WS, Chien CC, Chen YC, Chiu WT. Protein Kinase RNA-Like Endoplasmic Reticulum Kinase-Mediated Bcl-2 Protein Phosphorylation Contributes to Evodiamine-Induced Apoptosis of Human Renal Cell Carcinoma Cells. PLoS One. 2016 Aug 2;11(8):e0160484. doi: 10.1371/journal.pone.0160484. eCollection 2016. PubMed PMID: 27483435; PubMed Central PMCID: PMC4970736. 8: Celardo I, Costa AC, Lehmann S, Jones C, Wood N, Mencacci NE, Mallucci GR, Loh SH, Martins LM. Mitofusin-mediated ER stress triggers neurodegeneration in pink1/parkin models of Parkinson's disease. Cell Death Dis. 2016 Jun 23;7(6):e2271. doi: 10.1038/cddis.2016.173. PubMed PMID: 27336715; PubMed Central PMCID: PMC5143399. 9: Guthrie LN, Abiraman K, Plyler ES, Sprenkle NT, Gibson SA, McFarland BC, Rajbhandari R, Rowse AL, Benveniste EN, Meares GP. Attenuation of PKR-like ER Kinase (PERK) Signaling Selectively Controls Endoplasmic Reticulum Stress-induced Inflammation Without Compromising Immunological Responses. J Biol Chem. 2016 Jul 22;291(30):15830-40. doi: 10.1074/jbc.M116.738021. Epub 2016 May 23. PubMed PMID: 27226638; PubMed Central PMCID: PMC4957064. 10: Zhou Y, Qi B, Gu Y, Xu F, Du H, Li X, Fang W. Porcine Circovirus 2 Deploys PERK Pathway and GRP78 for Its Enhanced Replication in PK-15 Cells. Viruses. 2016 Feb 20;8(2). pii: E56. doi: 10.3390/v8020056. PubMed PMID: 26907328; PubMed Central PMCID: PMC4776210. 11: Chen TC, Chien CC, Wu MS, Chen YC. Evodiamine from Evodia rutaecarpa induces apoptosis via activation of JNK and PERK in human ovarian cancer cells. Phytomedicine. 2016 Jan 15;23(1):68-78. doi: 10.1016/j.phymed.2015.12.003. Epub 2015 Dec 22. PubMed PMID: 26902409. 12: Yan F, Cao S, Li J, Dixon B, Yu X, Chen J, Gu C, Lin W, Chen G. Pharmacological Inhibition of PERK Attenuates Early Brain Injury After Subarachnoid Hemorrhage in Rats Through the Activation of Akt. Mol Neurobiol. 2017 Apr;54(3):1808-1817. doi: 10.1007/s12035-016-9790-9. Epub 2016 Feb 18. PubMed PMID: 26887383. 13: Radford H, Moreno JA, Verity N, Halliday M, Mallucci GR. PERK inhibition prevents tau-mediated neurodegeneration in a mouse model of frontotemporal dementia. Acta Neuropathol. 2015 Nov;130(5):633-42. doi: 10.1007/s00401-015-1487-z. Epub 2015 Oct 8. PubMed PMID: 26450683; PubMed Central PMCID: PMC4612323. 14: Johari YB, Estes SD, Alves CS, Sinacore MS, James DC. Integrated cell and process engineering for improved transient production of a "difficult-to-express" fusion protein by CHO cells. Biotechnol Bioeng. 2015 Dec;112(12):2527-42. doi: 10.1002/bit.25687. Epub 2015 Sep 7. PubMed PMID: 26126657. 15: Jamison S, Lin Y, Lin W. Pancreatic endoplasmic reticulum kinase activation promotes medulloblastoma cell migration and invasion through induction of vascular endothelial growth factor A. PLoS One. 2015 Mar 20;10(3):e0120252. doi: 10.1371/journal.pone.0120252. eCollection 2015. PubMed PMID: 25794107; PubMed Central PMCID: PMC4368580. 16: Halliday M, Radford H, Sekine Y, Moreno J, Verity N, le Quesne J, Ortori CA, Barrett DA, Fromont C, Fischer PM, Harding HP, Ron D, Mallucci GR. Partial restoration of protein synthesis rates by the small molecule ISRIB prevents neurodegeneration without pancreatic toxicity. Cell Death Dis. 2015 Mar 5;6:e1672. doi: 10.1038/cddis.2015.49. PubMed PMID: 25741597; PubMed Central PMCID: PMC4385927. 17: Moon HS, Kim B, Gwak H, Suh DH, Song YS. Autophagy and protein kinase RNA-like endoplasmic reticulum kinase (PERK)/eukaryotic initiation factor 2 alpha kinase (eIF2α) pathway protect ovarian cancer cells from metformin-induced apoptosis. Mol Carcinog. 2016 Apr;55(4):346-56. doi: 10.1002/mc.22284. Epub 2015 Feb 7. PubMed PMID: 25663310. 18: Lin LC, Sibille E. Somatostatin, neuronal vulnerability and behavioral emotionality. Mol Psychiatry. 2015 Mar;20(3):377-87. doi: 10.1038/mp.2014.184. Epub 2015 Jan 20. PubMed PMID: 25600109; PubMed Central PMCID: PMC4355106. 19: Ounallah-Saad H, Sharma V, Edry E, Rosenblum K. Genetic or pharmacological reduction of PERK enhances cortical-dependent taste learning. J Neurosci. 2014 Oct 29;34(44):14624-32. doi: 10.1523/JNEUROSCI.2117-14.2014. PubMed PMID: 25355215. 20: Axten JM, Romeril SP, Shu A, Ralph J, Medina JR, Feng Y, Li WH, Grant SW, Heerding DA, Minthorn E, Mencken T, Gaul N, Goetz A, Stanley T, Hassell AM, Gampe RT, Atkins C, Kumar R. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development. ACS Med Chem Lett. 2013 Aug 12;4(10):964-8. doi: 10.1021/ml400228e. eCollection 2013 Oct 10. PubMed PMID: 24900593; PubMed Central PMCID: PMC4027568. |
PubChem Compound | 53469448 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume